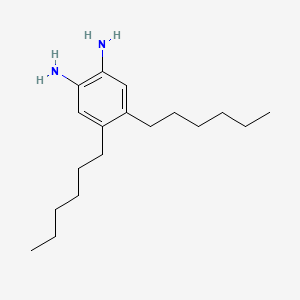
4,5-Dihexylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihexylbenzene-1,2-diamine is an organic compound with the molecular formula C18H32N2 It is a derivative of benzene, where two hexyl groups are attached to the benzene ring at positions 4 and 5, and two amino groups are attached at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihexylbenzene-1,2-diamine typically involves the reduction of 4,5-dihexyl-1,2-dinitrobenzene. This can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
4,5-dihexyl-1,2-dinitrobenzene+3H2→this compound+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihexylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or aldehydes are used for forming amides or imines, respectively.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides or imines.
Scientific Research Applications
4,5-Dihexylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of polymers and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5-Dihexylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: A simpler analog with two amino groups attached to a benzene ring.
2,5-Dihexylbenzene-1,4-diamine: Similar structure but with amino groups at different positions.
Uniqueness
4,5-Dihexylbenzene-1,2-diamine is unique due to the specific positioning of the hexyl and amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in organic synthesis and materials science.
Properties
CAS No. |
86723-75-3 |
|---|---|
Molecular Formula |
C18H32N2 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
4,5-dihexylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H32N2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12,19-20H2,1-2H3 |
InChI Key |
AGSUJWXXTIOXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1CCCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


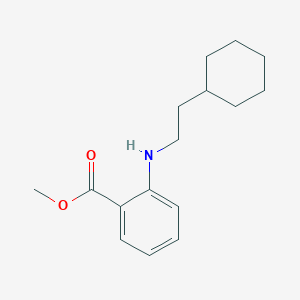
![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)
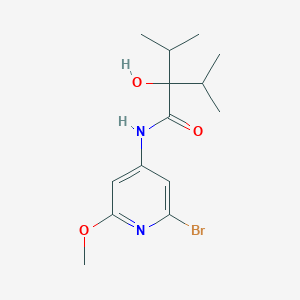
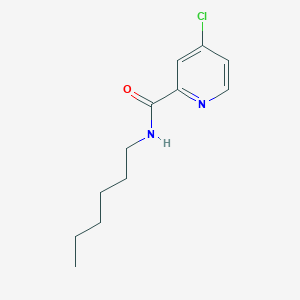
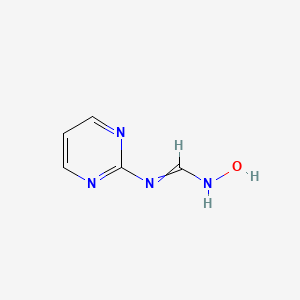

![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)

